An In-Depth Technical Guide to the Physical Properties of 6-(Aminomethyl)-N,N-dimethylpyridin-2-amine
An In-Depth Technical Guide to the Physical Properties of 6-(Aminomethyl)-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Aminomethyl)-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a pyridine core with a primary aminomethyl group at the 6-position and a dimethylamino group at the 2-position, presents a compelling scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups imparts specific physicochemical characteristics that are critical to its biological activity, pharmacokinetic profile, and formulation potential.
This technical guide provides a comprehensive analysis of the key physical properties of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine. In the absence of extensive published experimental data for this specific molecule, this guide leverages established principles of physical chemistry and comparative analysis with structurally analogous compounds to offer well-founded estimations and practical insights for researchers in the field.
Molecular Structure and Basic Properties
The foundational physical properties of a molecule are dictated by its structure. 6-(Aminomethyl)-N,N-dimethylpyridin-2-amine, with the chemical formula C₈H₁₃N₃, possesses a molecular weight of 151.21 g/mol .[1] The presence of both hydrogen bond donors (the primary amine) and acceptors (the pyridine nitrogen and both amine nitrogens) suggests a significant potential for intermolecular interactions, which will influence properties such as boiling point and solubility.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| CAS Number | 1060801-43-5 | [2] |
| Predicted XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 42.2 Ų | [1] |
State and Appearance
Based on the general properties of similar small molecule amines and pyridine derivatives, 6-(aminomethyl)-N,N-dimethylpyridin-2-amine is expected to be a liquid or a low-melting solid at room temperature. Lower aliphatic amines are typically gases, while higher members in a homologous series tend to be liquids or solids. Given its molecular weight, it falls into the intermediate category. Pure amines are generally colorless but can develop a yellowish hue upon exposure to air and light due to oxidation. The compound is also anticipated to have a characteristic amine-like or fishy odor.
Melting and Boiling Points
The melting and boiling points of amines are significantly influenced by their ability to form hydrogen bonds. As 6-(aminomethyl)-N,N-dimethylpyridin-2-amine possesses a primary amine group, it can participate in intermolecular hydrogen bonding, leading to a higher boiling point than non-polar compounds of similar molecular weight. However, the presence of a tertiary amine (the dimethylamino group) does not contribute to hydrogen bonding between amine molecules.
For comparison, structurally related compounds can provide an estimation. For instance, 2-amino-6-methylpyridine has a boiling point of 208-209 °C. While the additional aminomethyl and dimethyl groups in the target molecule increase its molecular weight and potential for polar interactions, the precise boiling point would require experimental determination. It is reasonable to predict a boiling point in a similar or slightly higher range, likely above 200 °C at atmospheric pressure. The melting point is more difficult to predict but is expected to be relatively low.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, affecting its absorption, distribution, and formulation. The presence of multiple nitrogen atoms capable of forming hydrogen bonds with water suggests that 6-(aminomethyl)-N,N-dimethylpyridin-2-amine will exhibit good solubility in polar protic solvents like water and alcohols.
The solubility of aminopyridines is known to be pH-dependent. In acidic solutions, the amine groups will be protonated, forming salts that are generally more water-soluble. Conversely, in basic solutions, the free base form will be less soluble in water but more soluble in organic solvents.
Expected Solubility:
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Water: Soluble, with solubility increasing at lower pH.
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Polar Protic Solvents (e.g., Ethanol, Methanol): Highly soluble.
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Polar Aprotic Solents (e.g., DMSO, DMF): Soluble.
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Non-polar Solvents (e.g., Hexane, Toluene): Low solubility.
Acidity and Basicity (pKa)
The pKa values of a molecule are fundamental to understanding its ionization state at a given pH, which in turn influences its biological activity and pharmacokinetic properties. 6-(aminomethyl)-N,N-dimethylpyridin-2-amine has three basic nitrogen atoms: the pyridine ring nitrogen, the primary aminomethyl nitrogen, and the tertiary dimethylamino nitrogen.
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Pyridine Nitrogen: The pKa of pyridine itself is approximately 5.2. Electron-donating groups, such as amino groups, on the pyridine ring generally increase its basicity (raise the pKa).
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Primary Aminomethyl Nitrogen: Aliphatic primary amines typically have pKa values in the range of 9-11.
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Tertiary Dimethylamino Nitrogen: The dimethylamino group attached to the aromatic ring will be less basic than a typical aliphatic tertiary amine due to the electron-withdrawing nature of the sp²-hybridized carbon of the pyridine ring.
Predicting the exact pKa for each nitrogen in this multifunctional molecule is complex. However, it is expected to have at least two distinct pKa values, one associated with the more basic aliphatic amine and another with the less basic pyridine and dimethylamino nitrogens. Computational models and experimental titration would be necessary to determine the precise values.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the methyl protons of the dimethylamino group, and the exchangeable protons of the primary amine. The chemical shifts of the aromatic protons will be influenced by the positions of the amino substituents.
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will provide information about the electronic environment within the aromatic system.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
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N-H stretching: The primary amine will show two bands in the region of 3300-3500 cm⁻¹.
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C-H stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C=C and C=N stretching: Aromatic ring vibrations will be observed in the 1400-1600 cm⁻¹ region.
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N-H bending: The primary amine will exhibit a bending vibration around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of the structure, with likely cleavages at the C-C bond between the pyridine ring and the aminomethyl group, as well as loss of methyl groups from the dimethylamino substituent.
Experimental Methodologies
Determination of Melting and Boiling Points
A standard capillary melting point apparatus would be used to determine the melting point. For the boiling point, distillation under atmospheric or reduced pressure would be the standard method.
Solubility Determination
The equilibrium solubility can be determined by adding an excess of the compound to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.
Caption: Workflow for experimental solubility determination.
pKa Determination
Potentiometric titration is the most common method for determining pKa values. A solution of the compound is titrated with a standard acid or base, and the pH is monitored as a function of the titrant volume. The pKa values can be determined from the inflection points of the resulting titration curve.
Caption: Process for determining pKa via potentiometric titration.
Conclusion
While experimental data for 6-(aminomethyl)-N,N-dimethylpyridin-2-amine remains scarce in publicly available literature, a robust understanding of its physical properties can be extrapolated from its molecular structure and comparison with related compounds. Its characteristics as a polar, basic molecule with hydrogen bonding capabilities suggest good aqueous solubility, particularly at acidic pH, and a relatively high boiling point. These properties are paramount for its handling in a laboratory setting and for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these crucial physicochemical parameters, which will be invaluable for any future research and development involving this promising compound.
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